![molecular formula C6H7NO2 B6235271 5-ethyl-1,3-oxazole-2-carbaldehyde CAS No. 1083224-33-2](/img/no-structure.png)
5-ethyl-1,3-oxazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazoles are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom. The specific compound you’re asking about, “5-ethyl-1,3-oxazole-2-carbaldehyde”, would be an oxazole with an ethyl group attached at the 5-position and a formyl group (carbaldehyde) at the 2-position .
Molecular Structure Analysis
The molecular structure of “5-ethyl-1,3-oxazole-2-carbaldehyde” would consist of a five-membered oxazole ring with an ethyl group attached at the 5-position and a formyl group at the 2-position . The exact structure would need to be confirmed through spectroscopic analysis.Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The specific reactions that “5-ethyl-1,3-oxazole-2-carbaldehyde” can undergo aren’t readily available in the literature I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-ethyl-1,3-oxazole-2-carbaldehyde” would depend on its specific structure. For example, similar compounds like “1,3-oxazole-2-carboxaldehyde” are reported to be liquid at room temperature and are stored at -20C .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethyl-1,3-oxazole-2-carbaldehyde involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride to form ethyl 2-hydroxyiminoacetate. This intermediate is then reacted with sodium ethoxide to form 5-ethyl-1,3-oxazole-2-carboxylic acid ethyl ester, which is subsequently oxidized with potassium permanganate to yield 5-ethyl-1,3-oxazole-2-carbaldehyde.", "Starting Materials": [ "Ethyl 2-bromoacetate", "Hydroxylamine hydrochloride", "Sodium ethoxide", "Potassium permanganate" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form ethyl 2-hydroxyiminoacetate.", "Step 2: Ethyl 2-hydroxyiminoacetate is reacted with sodium ethoxide in ethanol to form 5-ethyl-1,3-oxazole-2-carboxylic acid ethyl ester.", "Step 3: 5-ethyl-1,3-oxazole-2-carboxylic acid ethyl ester is oxidized with potassium permanganate in the presence of sulfuric acid to yield 5-ethyl-1,3-oxazole-2-carbaldehyde." ] } | |
CAS RN |
1083224-33-2 |
Product Name |
5-ethyl-1,3-oxazole-2-carbaldehyde |
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.